molecular formula C15H15N3OS B2468081 benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320607-05-2

benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2468081
CAS RN: 2320607-05-2
M. Wt: 285.37
InChI Key: WDXNGAGAVSCOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazole moiety and an 8-azabicyclo[3.2.1]octane moiety . The molecule is not intended for human or veterinary use and is available for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[c][1,2,5]thiadiazol-5-yl group and an 8-azabicyclo[3.2.1]octan-8-yl group . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research on similar thiadiazole compounds has revealed insights into how solvent types can influence molecular aggregation. A study on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives demonstrated that solvent choice significantly impacts fluorescence emission spectra, suggesting a strong association between solvent environment and molecular aggregation processes. These findings have implications for designing materials with tailored optical properties for applications in sensors and organic electronics (Matwijczuk et al., 2016).

Organic Photovoltaic Materials

A study on heteroarene-fused π-conjugated main-chain polymers, containing structural motifs related to benzo[c][1,2,5]thiadiazole, explored their application in photovoltaic devices. These polymers exhibited broad absorption spectra and were used to fabricate organic photovoltaic cells, achieving notable power conversion efficiencies. This research highlights the potential of such compounds in developing more efficient solar energy harvesting technologies (Lee et al., 2010).

Antifungal and Antimicrobial Applications

Compounds from the thiadiazole family have shown a broad spectrum of biological activities, including antifungal and antimicrobial effects. One study found that a derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was particularly effective against pathogenic fungi, including azole-resistant strains, without significant toxicity to human cells. This suggests potential therapeutic applications for treating fungal infections (Chudzik et al., 2019).

Anticancer Activity

Research on 1,3,4-thiadiazole analogues has demonstrated promising anticancer activities. Synthesized thiadiazole derivatives were evaluated for their efficacy against various human cancer cell lines, with some compounds showing significant inhibitory effects. This indicates the potential of thiadiazole-based compounds in developing new anticancer agents (Krishna et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is tumor hypoxia . Hypoxia is a condition where a region in the body experiences a deficiency in the amount of oxygen reaching the tissues. It is a significant characteristic of tumor cells and plays a crucial role in promoting angiogenesis, cancer cell division, and cell survival .

Mode of Action

The compound interacts with its target by inhibiting the hypoxic conditions within the tumor. This interaction results in the disruption of the tumor’s ability to thrive in low-oxygen conditions, thereby limiting its growth and proliferation .

Biochemical Pathways

The compound affects the hypoxia-inducible factor (HIF) pathway. By inhibiting this pathway, the compound can potentially reduce the tumor’s ability to adapt to hypoxic conditions .

Result of Action

The result of the compound’s action is the potential inhibition of tumor growth and proliferation. By targeting and inhibiting hypoxia, the compound can disrupt the tumor’s ability to survive and grow in low-oxygen conditions .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxygen in the tumor environment can affect the compound’s ability to inhibit hypoxia. Additionally, the compound’s stability may be affected by factors such as pH and temperature .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-6-11-3-4-12(7-9)18(11)15(19)10-2-5-13-14(8-10)17-20-16-13/h2,5,8,11-12H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXNGAGAVSCOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.